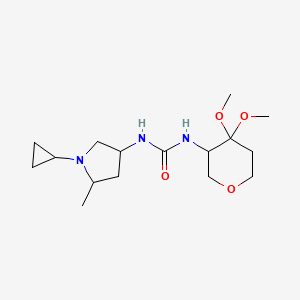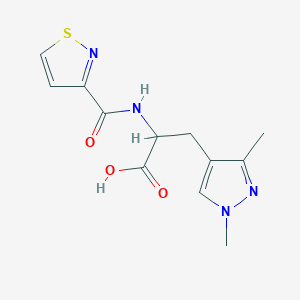![molecular formula C18H21N3O4 B7438761 2-[4-[(1-Methyl-2-oxoazepane-3-carbonyl)amino]indol-1-yl]acetic acid](/img/structure/B7438761.png)
2-[4-[(1-Methyl-2-oxoazepane-3-carbonyl)amino]indol-1-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-[(1-Methyl-2-oxoazepane-3-carbonyl)amino]indol-1-yl]acetic acid, also known as MOA-IAA, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications. MOA-IAA is a derivative of indole-3-acetic acid (IAA), a natural plant hormone that plays a crucial role in plant growth and development.
Mecanismo De Acción
2-[4-[(1-Methyl-2-oxoazepane-3-carbonyl)amino]indol-1-yl]acetic acid exerts its anti-tumor activity through a variety of mechanisms, including the inhibition of the Wnt/β-catenin signaling pathway, the induction of reactive oxygen species (ROS) production, and the activation of the caspase-dependent apoptotic pathway. 2-[4-[(1-Methyl-2-oxoazepane-3-carbonyl)amino]indol-1-yl]acetic acid has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression.
Biochemical and Physiological Effects
2-[4-[(1-Methyl-2-oxoazepane-3-carbonyl)amino]indol-1-yl]acetic acid has been shown to have a variety of biochemical and physiological effects, including the regulation of cell proliferation and differentiation, the modulation of immune function, and the regulation of oxidative stress. 2-[4-[(1-Methyl-2-oxoazepane-3-carbonyl)amino]indol-1-yl]acetic acid has also been shown to increase the expression of genes involved in the detoxification of xenobiotics and the metabolism of drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[4-[(1-Methyl-2-oxoazepane-3-carbonyl)amino]indol-1-yl]acetic acid has several advantages for lab experiments, including its high potency and specificity, its ability to penetrate cell membranes, and its low toxicity. However, 2-[4-[(1-Methyl-2-oxoazepane-3-carbonyl)amino]indol-1-yl]acetic acid also has some limitations, including its instability in aqueous solutions and its potential to form reactive metabolites.
Direcciones Futuras
There are several future directions for the study of 2-[4-[(1-Methyl-2-oxoazepane-3-carbonyl)amino]indol-1-yl]acetic acid, including the development of more stable analogs, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanism of action in more detail. Additionally, the use of 2-[4-[(1-Methyl-2-oxoazepane-3-carbonyl)amino]indol-1-yl]acetic acid in combination with other anti-cancer agents may enhance its therapeutic efficacy and reduce potential side effects.
Métodos De Síntesis
2-[4-[(1-Methyl-2-oxoazepane-3-carbonyl)amino]indol-1-yl]acetic acid can be synthesized using a variety of methods, including the Friedel-Crafts reaction, the Mannich reaction, and the Ullmann reaction. One of the most commonly used methods for synthesizing 2-[4-[(1-Methyl-2-oxoazepane-3-carbonyl)amino]indol-1-yl]acetic acid is the Mannich reaction, which involves the condensation of indole-3-acetaldehyde with methyl 3-aminocrotonate in the presence of formaldehyde and a catalyst such as p-toluenesulfonic acid.
Aplicaciones Científicas De Investigación
2-[4-[(1-Methyl-2-oxoazepane-3-carbonyl)amino]indol-1-yl]acetic acid has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that 2-[4-[(1-Methyl-2-oxoazepane-3-carbonyl)amino]indol-1-yl]acetic acid has anti-tumor activity in a variety of cancer cell lines, including breast cancer, prostate cancer, and glioblastoma. 2-[4-[(1-Methyl-2-oxoazepane-3-carbonyl)amino]indol-1-yl]acetic acid has also been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in animal models.
Propiedades
IUPAC Name |
2-[4-[(1-methyl-2-oxoazepane-3-carbonyl)amino]indol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-20-9-3-2-5-13(18(20)25)17(24)19-14-6-4-7-15-12(14)8-10-21(15)11-16(22)23/h4,6-8,10,13H,2-3,5,9,11H2,1H3,(H,19,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBGSZJRVMGSJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC(C1=O)C(=O)NC2=C3C=CN(C3=CC=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(1-Methyl-2-oxoazepane-3-carbonyl)amino]indol-1-yl]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,2-diazaspiro[2.5]oct-1-en-6-yl)-1-(2,3-dihydro-1,4-benzodioxin-3-yl)methanesulfonamide](/img/structure/B7438678.png)
![(4S)-N-[2-hydroxy-2-[2-(trifluoromethyl)phenyl]ethyl]-2,2-dimethyl-1,3-dioxolane-4-carboxamide](/img/structure/B7438681.png)
![(4-Cyclopropyl-2-methylpyrimidin-5-yl)-[4-(imidazol-1-ylmethyl)piperidin-1-yl]methanone](/img/structure/B7438686.png)
![(6,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)-(4-hydroxy-2,2-dimethylpyrrolidin-1-yl)methanone](/img/structure/B7438691.png)
![2-cyclopropyl-N-[2-hydroxy-1-(3-methylthiophen-2-yl)ethyl]-2-azabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B7438693.png)

![1-[(2-Aminopyridin-3-yl)methyl]-3-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylurea](/img/structure/B7438706.png)
![2-(5-methyl-2-oxo-1,3,4-oxadiazol-3-yl)-N-(2-oxatricyclo[5.4.0.01,5]undecan-8-yl)acetamide](/img/structure/B7438710.png)
![4-hydroxy-3-methyl-N-(2-oxatricyclo[5.4.0.01,5]undecan-8-yl)-1H-pyrazole-5-carboxamide](/img/structure/B7438716.png)
![5-[[2-(1-Methoxypiperidin-4-yl)acetyl]amino]-1-methylpyrazole-3-carboxylic acid](/img/structure/B7438717.png)

![1-[(1-Acetyl-2,3-dihydroindole-5-carbonyl)-methylamino]-3-methoxycyclobutane-1-carboxylic acid](/img/structure/B7438725.png)
![N-(3-cyclopropylphenyl)-3-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B7438732.png)
![4-[(3R)-3-[(6-ethyl-2-methylpyrimidin-4-yl)amino]pyrrolidin-1-yl]-N,5,6-trimethylpyrimidine-2-carboxamide](/img/structure/B7438741.png)